molecular formula C9H19NO2 B2743354 Ethyl 2-(1-aminoethyl)-3-methylbutanoate CAS No. 1089761-75-0

Ethyl 2-(1-aminoethyl)-3-methylbutanoate

Cat. No.: B2743354
CAS No.: 1089761-75-0
M. Wt: 173.256
InChI Key: WXPKTMDRHJGPDT-UHFFFAOYSA-N
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Description

Ethyl 2-(1-aminoethyl)-3-methylbutanoate is a branched-chain ethyl ester featuring an aminoethyl substituent at the α-position and a methyl group at the β-position. While direct references to this compound are absent in the provided evidence, its structural analogs and derivatives are extensively documented. Its synthesis likely involves reductive amination or alkylation steps similar to those in and , where methyl esters with amino groups are prepared via reactions with amines under controlled conditions .

Properties

IUPAC Name

ethyl 2-(1-aminoethyl)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-5-12-9(11)8(6(2)3)7(4)10/h6-8H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPKTMDRHJGPDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Ethyl 2-(1-aminoethyl)-3-methylbutanoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends Primary Applications
This compound* C₉H₁₇NO₂ ~187.24 Ethyl ester, aminoethyl, β-methyl Polar solvents (DMF, MeOH) Pharmaceutical intermediates
Ethyl 3-hydroxy-3-methylbutanoate C₇H₁₄O₃ 146.18 Ethyl ester, β-hydroxy, β-methyl Moderate (water, EtOH) Flavoring agents, fragrances
Ethyl 2-acetyl-3-methylbutanoate C₉H₁₆O₃ 172.22 Ethyl ester, acetyl, β-methyl Lipophilic (EtOAc, hexane) Ketone-containing API synthesis
Methyl (2S)-3,3-dimethyl-2-(methylamino)butanoate C₈H₁₇NO₂ 159.23 Methyl ester, methylamino, β,β-dimethyl Polar (MeOH, HCl salts) Drug synthesis (e.g., kinase inhibitors)
Ethyl 2-[hydroxy(phenyl)methylidene]-3-methyliminobutanoate C₁₄H₁₇NO₃ 255.29 Ethyl ester, imine, phenyl Lipophilic (EtOAc) Chelating agents, coordination chemistry

Research Findings and Data

Analytical Data (Inferred)

  • LCMS: Expected [M+H]+ ~187.2 (similar to Methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate in , m/z 411.5 ).
  • HPLC Retention : Likely 1–2 minutes under reverse-phase conditions (cf. 1.03 minutes for methyl esters in ).

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